

The Solubility Profile of 4-Methyl Erlotinib: A Technical Guide

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Compound of Interest

Compound Name: 4-Methyl erlotinib

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This in-depth technical guide explores the solubility of **4-Methyl erlotinib**, a methylated derivative of the epidermal growth factor receptor (EGFR) inhibitor, erlotinib. Understanding the solubility of this compound in various solvents is critical for its application in preclinical research, particularly for in vitro assays and formulation development. This document provides quantitative solubility data, a generalized experimental protocol for solubility determination, and a visualization of the EGFR signaling pathway targeted by erlotinib and its analogs.

Solubility of 4-Methyl Erlotinib

The solubility of **4-Methyl erlotinib** has been determined in several common laboratory solvents. The following table summarizes the quantitative solubility data available from commercial suppliers.^{[1][2]} For comparison, the solubility of the parent compound, erlotinib, is also included.

Compound	Solvent	Solubility
4-Methyl Erlotinib	Dimethyl sulfoxide (DMSO)	25 mg/mL[1][2]
Dimethylformamide (DMF)	50 mg/mL[1][2]	
Ethanol	0.25 mg/mL[1][2]	
Phosphate-buffered saline (PBS), pH 7.2 (1:9, DMF:PBS)	0.1 mg/mL[1]	
Erlotinib	Dimethyl sulfoxide (DMSO)	25 mg/mL[3]
Dimethylformamide (DMF)	50 mg/mL[3]	
Ethanol	0.25 mg/mL[3]	

Experimental Protocol: Solubility Determination (Shake-Flask Method)

While a specific, detailed experimental protocol for the solubility determination of **4-Methyl erlotinib** is not readily available in published literature, a generalized and widely accepted method is the shake-flask technique. This method is considered the gold standard for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of **4-Methyl erlotinib** in a specific solvent.

Materials:

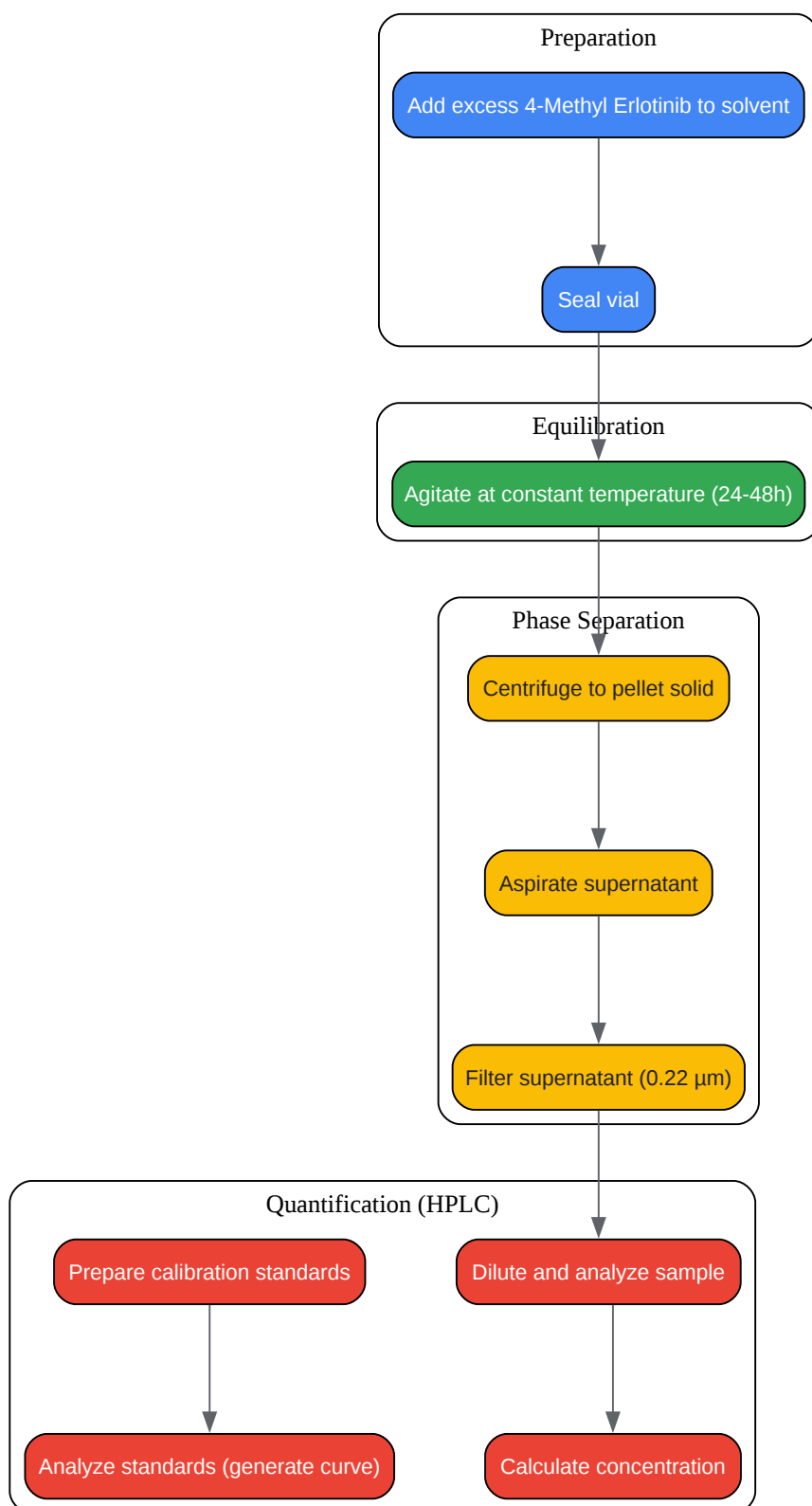
- **4-Methyl erlotinib** (crystalline solid)
- Solvent of interest (e.g., DMSO, DMF, Ethanol, buffered solutions)
- Glass vials with screw caps
- Orbital shaker or vortex mixer
- Centrifuge
- Syringe filters (e.g., 0.22 μ m PTFE)

- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
- Volumetric flasks and pipettes
- Analytical balance

Procedure:

- Preparation of a Saturated Solution:
 - Add an excess amount of **4-Methyl erlotinib** to a glass vial containing a known volume of the solvent. The excess solid should be visually apparent.
 - Seal the vial tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation:
 - After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
 - Carefully aspirate the supernatant, ensuring no solid particles are disturbed.
 - Filter the supernatant through a syringe filter to remove any remaining microscopic particles.
- Quantification:
 - Prepare a series of standard solutions of **4-Methyl erlotinib** of known concentrations in the same solvent.
 - Analyze the standard solutions using HPLC to generate a calibration curve.

- Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
- Analyze the diluted sample by HPLC.
- Determine the concentration of **4-Methyl erlotinib** in the saturated solution by back-calculating from the calibration curve, accounting for the dilution factor.
- Data Reporting:
 - Express the solubility in units of mg/mL or molarity (mol/L).

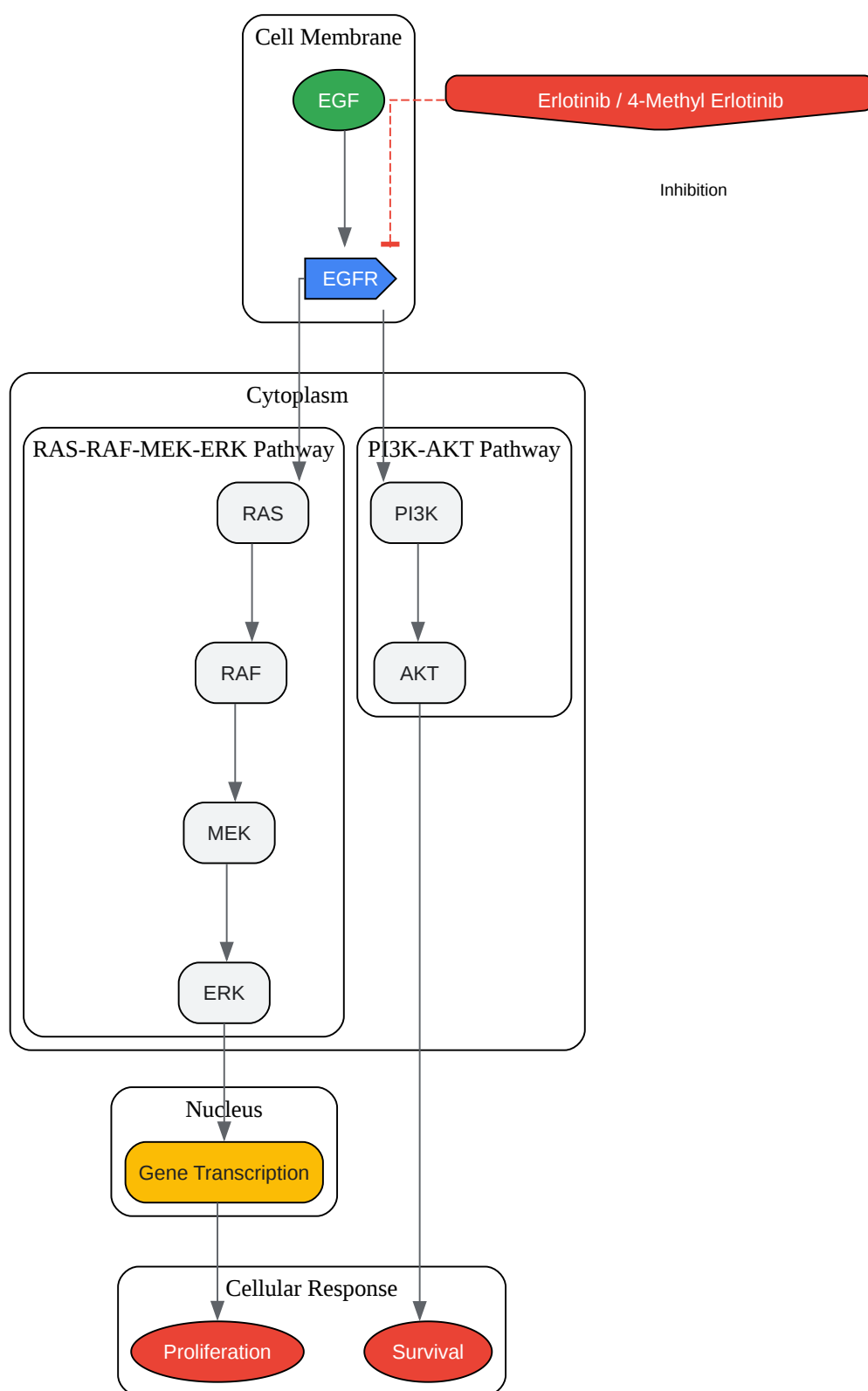


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Generalized workflow for solubility determination.

Mechanism of Action: EGFR Signaling Pathway

Erlotinib and its analogs, such as **4-Methyl erlotinib**, function as tyrosine kinase inhibitors that target the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. In many cancer cells, EGFR is overexpressed or mutated, leading to constitutive activation of these signaling pathways and uncontrolled cell growth. Erlotinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and subsequently blocking downstream signaling. This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.



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Simplified EGFR signaling pathway and inhibition.

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